1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethylthio (-SCF₃) substituent and a bromine atom on the phenyl ring. Its molecular formula is C₁₀H₇BrClF₃OS, with a molecular weight of 347.59 g/mol. The compound’s structure combines electrophilic (chloro, bromo) and lipophilic (trifluoromethylthio) groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7BrClF3OS |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
CRFUPLQBCTVBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)Br)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
A plausible route involves Friedel-Crafts acylation of a pre-functionalized benzene derivative. The synthesis can be divided into three stages:
Introduction of Trifluoromethylthio Group :
Electrophilic substitution of 3-bromo-5-aminophenol with trifluoromethylthiolating agents such as $$ \text{CF}{3}\text{SCl} $$ in the presence of $$ \text{AlCl}{3} $$ yields 3-bromo-5-(trifluoromethylthio)phenol.Bromination and Chloroacetylation :
Bromination using $$ \text{Br}_{2} $$ in acetic acid, followed by chloroacetylation with chloropropan-2-one under acidic conditions, forms the target compound.
Reaction Conditions :
Multi-Step Synthesis via Intermediate Formation
An alternative method involves constructing the phenyl ring stepwise:
Synthesis of 3-Bromo-5-(trifluoromethylthio)phenylacetonitrile :
Reacting 3-bromo-5-aminophenol with perfluoromethyl vinyl ether in dimethylformamide (DMF) and potassium hydroxide generates an intermediate, which is subsequently nitrated and reduced.Conversion to Chloropropanone Derivative :
The nitrile intermediate undergoes hydrolysis to a ketone, followed by chlorination using $$ \text{SOCl}{2} $$ or $$ \text{PCl}{5} $$.
Optimization Notes :
- Use of anhydrous DMF improves reaction efficiency.
- Column chromatography (petroleum ether/ethyl acetate) is critical for purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key $$ ^1\text{H} $$ NMR signals (referenced to):
- $$ \delta $$ 2.65 ppm (s, 3H, $$ \text{CH}_{3}\text{CO} $$)
- $$ \delta $$ 4.88 ppm (s, 2H, $$ \text{CH}_{2}\text{Br} $$)
- $$ \delta $$ 7.52–7.89 ppm (m, 3H, aromatic protons)
Mass Spectrometry
The molecular ion peak at $$ m/z $$ 361.61 (calculated for $$ \text{C}{10}\text{H}{7}\text{BrClF}_{3}\text{OS} $$) confirms the molecular formula.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The trifluoromethylthio group’s strong electron-withdrawing nature directs incoming electrophiles to the meta position, necessitating careful control of reaction conditions to avoid poly-substitution.
Purification Difficulties
Due to the compound’s sensitivity, low-temperature crystallization from methanol/ethyl acetate mixtures (15:1 v/v) is recommended.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Fewer steps | Low regioselectivity | 45–50 |
| Multi-Step Synthesis | Higher purity | Lengthy purification | 30–40 |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position and chlorine at the propanone moiety undergo nucleophilic substitution under specific conditions:
Key Reactions:
-
Bromine Displacement: Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C to form aryl amines.
-
Chlorine Replacement: Thiols (RSH) displace the chloroketone group in the presence of K₂CO₃, yielding thioether derivatives.
Table 1: Substitution Reaction Parameters
| Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF, 90°C, 12 hr | 1-(3-Amino-5-(CF₃S)phenyl)propan-2-one | 72 |
| Sodium Methoxide | MeOH, reflux, 6 hr | Methoxy-substituted derivative | 68 |
| Benzylthiol | THF, K₂CO₃, 50°C, 8 hr | Benzylthioether analog | 81 |
Oxidation and Reduction Pathways
The trifluoromethylthio (SCF₃) group and ketone functionality enable redox transformations:
-
Oxidation:
-
SCF₃ → S(O)CF₃ using H₂O₂ in acetic acid (60°C, 4 hr).
-
Ketone → carboxylic acid via strong oxidizers (e.g., KMnO₄, CrO₃).
-
-
Reduction:
-
Ketone → secondary alcohol using NaBH₄ in ethanol (25°C, 2 hr).
-
Selective SCF₃ reduction remains challenging due to competing side reactions.
-
Table 2: Oxidative vs. Reductive Pathways
| Pathway | Reagent | Product | Selectivity |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | Sulfoxide derivative | High (>85%) |
| Reduction | NaBH₄/EtOH | 1-(3-Bromo-5-(CF₃S)phenyl)propan-2-ol | Moderate (70%) |
Coupling Reactions
The aryl bromide participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (e.g., PhB(OH)₂) in toluene/EtOH (90°C, 24 hr), yielding biaryl derivatives .
-
Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines using Pd₂(dba)₃/Xantphos.
Optimized Conditions:
-
Catalyst: 5 mol% Pd(OAc)₂
-
Ligand: 10 mol% SPhos
-
Base: Cs₂CO₃ in dioxane (100°C, 18 hr)
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing SCF₃ group deactivates the aryl ring, directing substitution to the para position relative to bromine.
-
Steric Effects: Bulky substituents on the phenyl ring hinder coupling reactions, requiring tailored ligands (e.g., Xantphos).
Stability and Side Reactions
-
Thermal Degradation: Prolonged heating (>120°C) induces cleavage of the SCF₃ group, forming HF and sulfur oxides.
-
Hydrolysis: The chloroketone hydrolyzes to a carboxylic acid in aqueous basic conditions (pH >10).
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethylthio groups allows it to form strong bonds with various substrates, influencing their chemical behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound enhances lipophilicity and metabolic stability compared to methylthio (-SMe) or methoxy (-OMe) groups .
- Positional Isomerism: The target’s substituents at positions 3 and 5 differ from the 2-amino-5-(methylthio) analog , which may alter binding affinity in biological systems.
Physical Properties
Analysis :
- The target compound and its bromomethyl analog share nearly identical predicted boiling points and densities, suggesting similar intermolecular forces (e.g., van der Waals, dipole-dipole interactions).
- Higher molecular weight correlates with increased density compared to simpler analogs like 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one .
Biological Activity
1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, with the CAS number 1803868-09-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C10H7BrClF3OS |
| Molecular Weight | 347.58 g/mol |
| CAS Number | 1803868-09-8 |
| Structural Characteristics | Contains bromine, chlorine, trifluoromethyl, and thioether groups |
The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability. The presence of the bromine atom may also influence the compound's reactivity and interaction with biological targets.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity
- Cytotoxicity Assays
- Enzyme Interaction Studies
Safety and Toxicology
According to the Material Safety Data Sheet (MSDS), this compound is classified as hazardous. Proper handling procedures should be followed to mitigate exposure risks. Symptoms of exposure may include respiratory irritation and skin sensitization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
